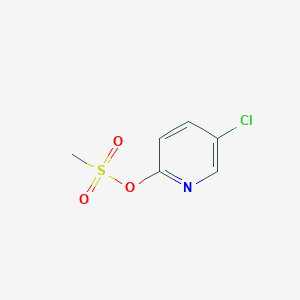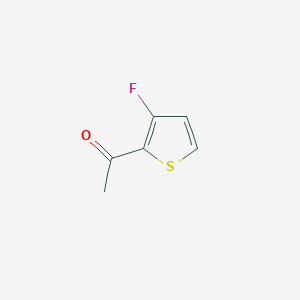
1-(3-Fluorothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a fluorine atom attached to the thiophene ring, making it a fluorinated derivative of thiophene. The molecular formula of this compound is C6H5FOS, and it has a molecular weight of approximately 144.17 g/mol .
Preparation Methods
The synthesis of 1-(3-Fluorothiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Fluorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Fluorothiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorothiophen-2-yl)ethanone is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3-Fluorothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluorothiophen-2-yl)ethanone: This compound has a fluorine atom at the 5-position of the thiophene ring, which may result in different chemical reactivity and biological activity.
1-(2-Fluorothiophen-3-yl)ethanone: The fluorine atom is positioned differently on the thiophene ring, potentially leading to variations in its chemical and biological properties.
1-(3-Methylthiophen-2-yl)ethanone: This compound has a methyl group instead of a fluorine atom, which can significantly alter its reactivity and applications.
Properties
Molecular Formula |
C6H5FOS |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(3-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
InChI Key |
NAQVPTWTYATQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


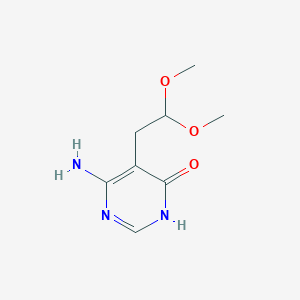

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)

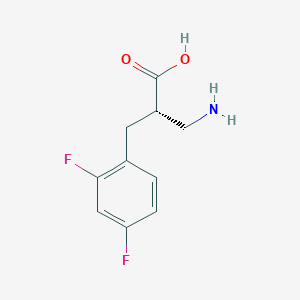

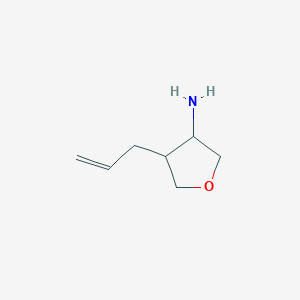


![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)

